molecular formula C18H27BFNO2 B2607162 2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester CAS No. 2096341-85-2

2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester

Cat. No.: B2607162
CAS No.: 2096341-85-2
M. Wt: 319.23
InChI Key: VJUCIPDCUWVCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

The primary target of the 2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The this compound affects the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds . The downstream effects of this pathway include the production of a variety of organoboron reagents, which have been tailored for application under specific SM coupling conditions .

Pharmacokinetics

The ADME properties of the this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of the this compound’s action involve the formation of new carbon–carbon bonds . This results in the creation of new organoboron reagents, which can be used in further chemical reactions .

Action Environment

The action, efficacy, and stability of the this compound are influenced by environmental factors such as pH . The compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

The synthesis of 2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-4-(piperidinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

1-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(12-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUCIPDCUWVCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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